N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt

Catalog No.
S1794941
CAS No.
108321-20-6
M.F
C34H54N4O6
M. Wt
614.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt

CAS Number

108321-20-6

Product Name

N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt

IUPAC Name

dicyclohexylazanium;(2S)-4-methyl-2-[[(2S)-1-[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]pentanoate

Molecular Formula

C34H54N4O6

Molecular Weight

614.8 g/mol

InChI

InChI=1S/C22H31N3O6.C12H23N/c1-14(2)12-17(21(28)29)24-19(26)18-10-7-11-25(18)20(27)15(3)23-22(30)31-13-16-8-5-4-6-9-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,8-9,14-15,17-18H,7,10-13H2,1-3H3,(H,23,30)(H,24,26)(H,28,29);11-13H,1-10H2/t15-,17-,18-;/m0./s1

InChI Key

BPZRECFZFZDXFS-OOAIBONUSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC(C)CC(C(=O)[O-])NC(=O)C1CCCN1C(=O)C(C)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)[NH2+]C2CCCCC2

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)[O-])NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)[NH2+]C2CCCCC2

Peptide Synthesis

  • Building Block

    N-Cbz-Ala-Pro-Leu serves as a protected tripeptide building block for solid-phase peptide synthesis (SPPS) []. The N-terminal (N-terminus) is protected by a carbobenzyloxy (Cbz) group, designated as "N-Cbz" in the name, while the C-terminus (C-terminus) is linked to a dicyclohexylammonium cation, making it a salt. This combination allows for the controlled addition of the tripeptide unit to a growing peptide chain during SPPS [].

  • Chain Termination

    The dicyclohexylammonium cation also facilitates chain termination in SPPS. Once the desired peptide sequence is built, the tripeptide can be cleaved from the resin with a specific reagent that cleaves the bond between the peptide and the dicyclohexylammonium group, effectively stopping further chain elongation [].

Peptide Structure and Function Studies

  • Model Peptide

    Due to its defined sequence (alanine-proline-leucine), N-Cbz-Ala-Pro-Leu can be used as a model peptide to study protein folding, conformational changes, and interactions with other molecules []. The presence of a proline residue introduces a bend in the peptide backbone, making it a valuable tool for investigating the conformational flexibility of peptides.

  • Enzyme Substrates

    By modifying the C-terminus or attaching functional groups, N-Cbz-Ala-Pro-Leu derivatives can be designed to act as substrates for specific enzymes. Studying the interaction of these modified peptides with enzymes helps researchers understand enzyme activity and develop new drugs [].

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

614.40433546 g/mol

Monoisotopic Mass

614.40433546 g/mol

Heavy Atom Count

44

Dates

Modify: 2024-04-14

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